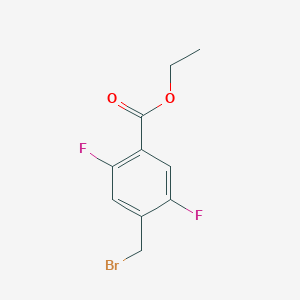
Ethyl 4-(bromomethyl)-2,5-difluorobenzoate
Cat. No. B8560842
M. Wt: 279.08 g/mol
InChI Key: QUEZJJNTMINXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085517B2
Procedure details


To a solution of ethyl 2,5-difluoro-4-methylbenzoate (Preparation 12, 450 mg, 2.25 mmol) in dichloroethane (10 mL) was added N-bromosuccinimide (520 mg, 2.92 mmol) followed by benzoyl peroxide (54 mg, 0.025 mmol). The reaction was heated at 70° C. for 5 hours then benzoyl peroxide (54 mg, 0.025 mmol) followed by N-bromosuccinimide were added. The reaction was heated at 70° C. for 3 days, then an aqueous solution of sodium thiosulfate (10 mL) and water (30 mL) were added. The organic phase was extracted with dichloromethane (3×20 mL) and the combined organic phases were washed with brine (20 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford a light yellow oil. The oil was dissolved in ethyl acetate (7 mL) and N,N-diisopropylethylamine (0.39 mL, 2.25 mmol) was added. The solution was cooled to 0° C. in an ice bath and diethyl phosphate (2.25 mmol, 0.22 mL) was added dropwise. The reaction was stirred at 0° C. for 2 hours before the addition of an aqueous solution of hydrochloric acid (2M, 3 mL). The organic phase was extracted with ethyl acetate (3×10 mL), and the combined organic phases were washed with brine (20 mL), dried over magnesium sulfate, filtered and the solvent removed in vacuo. The crude compound was purified by silica gel column chromatography eluting with heptane:ethyl acetate (gradient from 98:2 to 80:20) to afford the title compound as a colourless oil (455 mg, 75%).







Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Six





Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+].C(N(CC)C(C)C)(C)C.P([O-])(OCC)(OCC)=O.Cl>ClC(Cl)C.C(OCC)(=O)C.O>[Br:15][CH2:13][C:11]1[C:10]([F:14])=[CH:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([F:1])[CH:12]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
450 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)OCC)C=C(C(=C1)C)F
|
|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
54 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
54 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Six
|
Name
|
sodium thiosulfate
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0.39 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Eight
|
Name
|
|
|
Quantity
|
0.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC)(OCC)[O-]
|
Step Nine
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated at 70° C. for 3 days
|
|
Duration
|
3 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with dichloromethane (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a light yellow oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0° C. in an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with ethyl acetate (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude compound was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with heptane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=CC(=C(C(=O)OCC)C=C1F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 455 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
